

# Application of Tragacanthin in Pharmaceutical Oral Drug Delivery Systems

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## Compound of Interest

Compound Name: TRAGACANTHIN

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Tragacanth gum, a natural polysaccharide obtained from the dried sap of various species of Astragalus shrubs, is a complex mixture of two primary components: a water-soluble fraction called **tragacanthin** (30-40%) and a water-insoluble, swelling fraction called bassorin (60-70%).<sup>[1][2]</sup> **Tragacanthin**, a highly branched polysaccharide, is primarily responsible for the viscosity and gel-forming properties of tragacanth gum in aqueous solutions.<sup>[3][4]</sup> Due to its biocompatible, biodegradable, non-toxic, and stabilizing properties, **tragacanthin** is a valuable excipient in the formulation of various oral drug delivery systems.<sup>[5][6]</sup> It finds application as a binder in tablets, a suspending agent in oral liquids, and a matrix-former in controlled-release hydrogel systems.<sup>[2][7]</sup>

These application notes provide a comprehensive overview of the use of **tragacanthin** in oral drug delivery, including quantitative data on its performance, detailed experimental protocols for key formulation and evaluation techniques, and visual workflows to guide researchers.

## Physicochemical Properties of Tragacanthin

**Tragacanthin**'s utility in oral drug delivery stems from its unique physicochemical properties. It is an anionic polysaccharide with a high molecular weight, contributing to its significant

thickening and stabilizing capabilities.[8] The viscosity of **tragacanthin** solutions is influenced by factors such as concentration, pH, and temperature.[7][9]

## Applications in Oral Drug Delivery

### Tablet Formulations: Binder

**Tragacanthin** is an effective binder in tablet formulations, imparting the necessary cohesiveness to the powder blend to form robust tablets.[10] Its natural origin makes it an attractive alternative to synthetic binders.

Quantitative Data: **Tragacanthin** as a Tablet Binder

Binder Concentration (% w/w)	Tablet Hardness (kg/cm <sup>2</sup> )	Friability (%)	Disintegration Time (minutes)	Reference
2	3.5 - 4.5	< 1	10 - 15	[10]
4	5.0 - 6.5	< 1	18 - 25	[10]
6	7.0 - 8.5	< 1	25 - 35	[10]
10 - 15	-	< 1	Met immediate release criteria	[11]
20	-	< 1	Did not pass disintegration test	[11]

Experimental Protocol: Preparation and Evaluation of Tablets with **Tragacanthin** Binder

This protocol outlines the wet granulation method for preparing tablets using **tragacanthin** as a binder.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Tragacanthin** powder

- Lactose (filler)
- Microcrystalline cellulose (disintegrant)
- Magnesium stearate (lubricant)
- Talc (glidant)
- Purified water

Equipment:

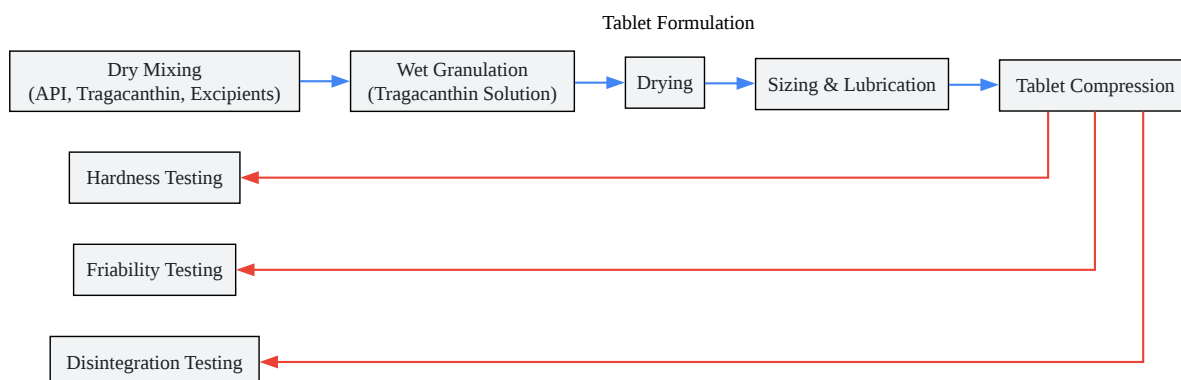
- Mortar and pestle or planetary mixer
- Sieves (#16, #20)
- Drying oven
- Tablet compression machine
- Hardness tester
- Friability tester
- Disintegration test apparatus

Protocol:

- Dry Mixing: Weigh the required quantities of API, **tragacanthin**, lactose, and microcrystalline cellulose. Mix the powders geometrically in a mortar or planetary mixer for 15 minutes to ensure uniform distribution.
- Granulation: Prepare a binder solution by dispersing **tragacanthin** powder in purified water (typically a 2-5% w/v solution). Gradually add the binder solution to the powder blend while mixing continuously to form a damp mass of suitable consistency.
- Wet Screening: Pass the damp mass through a #16 sieve to form granules.

- Drying: Spread the granules in a thin layer on a tray and dry in a hot air oven at 40-60°C until the moisture content is within the desired range (typically 1-2%).
- Dry Screening: Pass the dried granules through a #20 sieve to break any aggregates.
- Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.
- Compression: Compress the lubricated granules into tablets using a tablet compression machine.
- Evaluation:
  - Hardness: Determine the crushing strength of at least 10 tablets using a hardness tester.
  - Friability: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes. De-dust the tablets and reweigh them. Calculate the percentage weight loss. A friability of less than 1% is generally acceptable.[\[11\]](#)
  - Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus maintained at  $37 \pm 2^{\circ}\text{C}$ . Record the time taken for the tablets to disintegrate completely.

#### Workflow for Tablet Formulation and Evaluation



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Caption: Workflow for tablet formulation using **tragacanthin** as a binder and subsequent evaluation.

## Oral Suspensions: Suspending Agent

**Tragacanthin** is widely used to increase the viscosity of the vehicle in oral suspensions, thereby slowing down the sedimentation of insoluble drug particles and ensuring dose uniformity.<sup>[12]</sup><sup>[13]</sup>

Quantitative Data: **Tragacanthin** as a Suspending Agent

Suspending Agent	Concentration (% w/v)	Sedimentation Volume (F)	Viscosity (cps)	Reference
Compound Tragacanth Powder	2	0.92	-	<a href="#">[12]</a>
Compound Tragacanth Powder	3	0.96	-	<a href="#">[12]</a>
Compound Tragacanth Powder	4	0.97	-	<a href="#">[12]</a>
Tragacanth Mucilage	25% v/v of vehicle	-	-	<a href="#">[14]</a>

#### Experimental Protocol: Preparation and Evaluation of an Oral Suspension

This protocol describes the preparation of a paracetamol suspension using tragacanth.

#### Materials:

- Paracetamol powder
- Tragacanth powder (or Compound Tragacanth Powder)
- Glycerin (wetting agent)
- Syrup (sweetening agent)
- Preservative (e.g., methylparaben, propylparaben)
- Flavoring agent
- Purified water

#### Equipment:

- Mortar and pestle
- Beakers
- Measuring cylinders
- Mechanical stirrer
- Viscometer
- pH meter

Protocol:

- Preparation of Tragacanth Mucilage: If using tragacanth powder, prepare a mucilage by triturating the powder with a small amount of glycerin to form a smooth paste. Gradually add purified water with constant stirring until a uniform mucilage is formed.
- Wetting the API: In a separate mortar, triturate the paracetamol powder with glycerin to form a smooth paste. This prevents clumping when the vehicle is added.
- Formation of Suspension: Gradually add the tragacanth mucilage to the paracetamol paste with continuous trituration.
- Addition of Other Excipients: Dissolve the preservative and any other soluble ingredients in a portion of the purified water. Add this solution, along with the syrup and flavoring agent, to the suspension with stirring.
- Volume Make-up: Transfer the suspension to a calibrated measuring cylinder and make up to the final volume with purified water.
- Homogenization: Homogenize the suspension using a mechanical stirrer to ensure uniform distribution of the drug particles.
- Evaluation:
  - Sedimentation Volume (F): Transfer 50 mL of the suspension to a 50 mL stoppered measuring cylinder. Store undisturbed at room temperature. The sedimentation volume is

the ratio of the final, constant volume of the sediment ( $V_u$ ) to the original volume of the suspension ( $V_o$ ).  $F = V_u / V_o$ .

- Viscosity: Measure the viscosity of the suspension using a Brookfield viscometer at a specified shear rate.
- pH: Determine the pH of the suspension using a calibrated pH meter.
- Redispersibility: After the sedimentation volume has been determined, gently shake the cylinder and observe the ease of redispersion of the sediment.

#### Workflow for Oral Suspension Formulation and Evaluation

Caption: Workflow for the formulation and evaluation of an oral suspension using **tragacanthin**.

## Hydrogels for Controlled Drug Release

**Tragacanthin**-based hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.<sup>[5]</sup> These hydrogels can be designed to be pH-sensitive, making them ideal for targeted and sustained drug delivery in the gastrointestinal tract.<sup>[15]</sup>

Quantitative Data: Drug Release from **Tragacanthin**-Based Hydrogels

Hydrogel Composition	Drug	pH	Release after 24h (%)	Release Mechanism	Reference
Tragacanth gum-sodium alginate-polyvinyl alcohol	Moxifloxacin	-	Controlled release	Non-Fickian	<a href="#">[6]</a>
Artemisia vestita leaf extract in Tragacanth gum	-	6.8	Higher than at pH 4.5	Non-Fickian	<a href="#">[15]</a>
Cross-linked tragacanth	Metoclopramide HCl	-	99.23% in 15 mins	-	<a href="#">[16]</a>

### Experimental Protocol: Preparation and In Vitro Drug Release Study of **Tragacanthin** Hydrogels

This protocol describes the preparation of a simple **tragacanthin** hydrogel and the subsequent in vitro drug release testing.

#### Materials:

- **Tragacanthin** powder
- Active Pharmaceutical Ingredient (API)
- Cross-linking agent (e.g., glutaraldehyde, calcium chloride)
- Phosphate buffer solutions (pH 1.2 and 6.8)
- Purified water

#### Equipment:

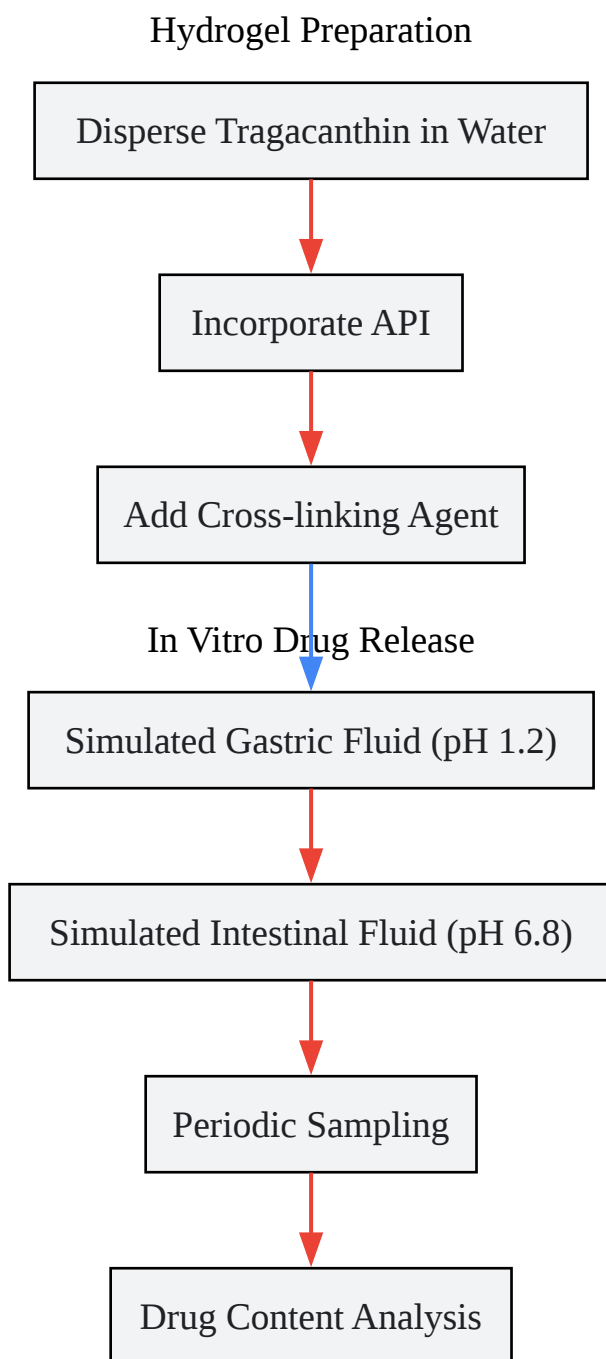
- Beakers
- Magnetic stirrer
- pH meter
- Shaking incubator or dissolution test apparatus
- UV-Vis spectrophotometer or HPLC

Protocol:

- Hydrogel Preparation:
  - Disperse a known amount of **tragacanthin** powder (e.g., 2-5% w/v) in purified water with constant stirring to form a homogenous solution.
  - Dissolve the API in the **tragacanthin** solution.
  - Add the cross-linking agent to the solution and continue stirring until a gel is formed. The concentration of the cross-linker will influence the gel strength and drug release rate.
- Drug Loading: The amount of drug loaded can be determined by extracting the drug from a known weight of the dried hydrogel and analyzing the extract using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- In Vitro Drug Release Study:
  - Place a known amount of the drug-loaded hydrogel into a dissolution vessel containing a known volume of simulated gastric fluid (pH 1.2).
  - Maintain the temperature at  $37 \pm 0.5^{\circ}\text{C}$  and stir at a constant speed (e.g., 50 rpm).
  - At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
  - After 2 hours, transfer the hydrogel to a dissolution vessel containing simulated intestinal fluid (pH 6.8) and continue the release study for a specified period (e.g., 24 hours).

- Analyze the withdrawn samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released over time.

#### Workflow for Hydrogel Preparation and Drug Release Testing



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Caption: Workflow for the preparation of a **tragacanthin**-based hydrogel and subsequent in vitro drug release testing.

## Conclusion

**Tragacanthin**, the water-soluble component of tragacanth gum, is a versatile and valuable natural polymer for the development of oral drug delivery systems. Its properties as a binder, suspending agent, and hydrogel-forming material enable the formulation of a wide range of dosage forms, from conventional tablets and suspensions to advanced controlled-release systems. The protocols and data presented in these application notes provide a foundation for researchers and formulation scientists to effectively utilize **tragacanthin** in their drug development endeavors, contributing to the creation of safe, stable, and efficacious oral pharmaceutical products.

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